molecular formula C21H17NO B13696765 1-Methyl-2-(4-phenoxyphenyl)indole

1-Methyl-2-(4-phenoxyphenyl)indole

Cat. No.: B13696765
M. Wt: 299.4 g/mol
InChI Key: SYDBOVKSVSUROY-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-phenoxyphenyl)indole is a substituted indole derivative featuring a methyl group at the 1-position and a 4-phenoxyphenyl group at the 2-position of the indole scaffold.

Properties

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

1-methyl-2-(4-phenoxyphenyl)indole

InChI

InChI=1S/C21H17NO/c1-22-20-10-6-5-7-17(20)15-21(22)16-11-13-19(14-12-16)23-18-8-3-2-4-9-18/h2-15H,1H3

InChI Key

SYDBOVKSVSUROY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-2-(4-phenoxyphenyl)indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The phenoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-phenoxyphenyl)indole involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases, which are involved in cell signaling pathways . The phenoxyphenyl group can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on substituent variations and available

Compound Name Position 1 Substituent Position 2 Substituent Key Properties/Activities References
1-Methyl-2-(4-phenoxyphenyl)indole Methyl 4-Phenoxyphenyl Hypothesized anti-inflammatory activity -
5-Methoxy-2-(4-methylsulfonylphenyl)-1H-indole H 4-Methylsulfonylphenyl Potent COX-2 inhibition (IC₅₀ = 0.12 µM)
JWH-206 Pentyl 4-Chlorophenyl Synthetic cannabinoid receptor agonist
2-Phenyl-3-(4-formylphenyl)indole H Phenyl, 3-formylphenyl Intermediate in synthesis
1-Pentyl-3-(4-ethylnaphthoyl)indole (JWH-210) Pentyl 4-Ethylnaphthoyl High-affinity CB1 receptor binding

Key Observations:

Substituent Effects at Position 2: Phenoxy vs. Methylsulfonyl Groups: The 4-phenoxyphenyl group in the target compound is less electron-withdrawing than the 4-methylsulfonylphenyl group in the COX-2 inhibitor from . This difference may reduce enzymatic binding affinity but improve metabolic stability . Chlorophenyl vs. Phenoxyphenyl: JWH-206’s 4-chlorophenyl group enhances lipophilicity (log P ~5.8), favoring blood-brain barrier penetration, whereas the phenoxyphenyl group in the target compound may reduce CNS activity due to increased polarity .

Substituent Effects at Position 1: Methyl vs.

Biological Activity: The 4-methylsulfonylphenyl-substituted indole () exhibited selective COX-2 inhibition, suggesting that electron-withdrawing groups at position 2 enhance enzymatic targeting . Synthetic cannabinoids like JWH-210 () highlight the role of bulky aromatic groups (e.g., naphthoyl) in receptor binding, which the phenoxyphenyl group may mimic with reduced potency .

ADMET and Drug-Likeness

  • Log P and Solubility: Indole derivatives with log P <5 (e.g., compounds in ) generally exhibit favorable oral bioavailability. The target compound’s phenoxyphenyl group may lower log P compared to JWH-206, aligning with ADMET guidelines for reduced toxicity .
  • Metabolic Stability : The methyl group at position 1 may slow oxidative metabolism compared to unsubstituted indoles, as seen in ’s derivatives with high Caco-2 permeability (>8 × 10⁻⁶ cm/s) .

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